molecular formula C31H35F2N2NaO3S B12748230 Acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt CAS No. 143760-35-4

Acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt

Cat. No.: B12748230
CAS No.: 143760-35-4
M. Wt: 576.7 g/mol
InChI Key: FXUONKURWWCAAJ-UHFFFAOYSA-M
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Description

Acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes fluorophenyl groups, a piperazine ring, and a phenylthioethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt involves multiple steps. One common method includes the reduction of 3-(4-fluorobenzoyl)propionic acid with an excess of tert-butylamine borane (TBAB) in the presence of aluminum chloride (AlCl3). This reaction yields 4-(4-fluorophenyl)-1-butanol, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-1-butanol: A precursor in the synthesis of the target compound.

    3-(4-Fluorobenzoyl)propionic acid: Another related compound used in the synthesis process.

Uniqueness

What sets acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt apart is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

143760-35-4

Molecular Formula

C31H35F2N2NaO3S

Molecular Weight

576.7 g/mol

IUPAC Name

sodium;2-[1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-yl]oxyacetate

InChI

InChI=1S/C31H36F2N2O3S.Na/c32-26-12-8-24(9-13-26)30(25-10-14-27(33)15-11-25)7-4-16-34-17-19-35(20-18-34)21-28(38-22-31(36)37)23-39-29-5-2-1-3-6-29;/h1-3,5-6,8-15,28,30H,4,7,16-23H2,(H,36,37);/q;+1/p-1

InChI Key

FXUONKURWWCAAJ-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)OCC(=O)[O-].[Na+]

Origin of Product

United States

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